Diethylammonium borate Diethylammonium borate
Brand Name: Vulcanchem
CAS No.: 68189-02-6
VCID: VC17134087
InChI: InChI=1S/C4H11N.BH3O3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;2-4H
SMILES:
Molecular Formula: C4H14BNO3
Molecular Weight: 134.97 g/mol

Diethylammonium borate

CAS No.: 68189-02-6

Cat. No.: VC17134087

Molecular Formula: C4H14BNO3

Molecular Weight: 134.97 g/mol

* For research use only. Not for human or veterinary use.

Diethylammonium borate - 68189-02-6

Specification

CAS No. 68189-02-6
Molecular Formula C4H14BNO3
Molecular Weight 134.97 g/mol
IUPAC Name boric acid;N-ethylethanamine
Standard InChI InChI=1S/C4H11N.BH3O3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;2-4H
Standard InChI Key NVJLSAFCIAGSTC-UHFFFAOYSA-N
Canonical SMILES B(O)(O)O.CCNCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Diethylammonium borate consists of a diethylammonium cation (C₄H₁₂N⁺) paired with a borate anion (BO₃³⁻). The structure arises from the proton transfer between diethylamine (C₄H₁₁N) and boric acid (H₃BO₃), forming an ionic lattice stabilized by hydrogen bonding and electrostatic interactions. X-ray crystallography of analogous borate salts reveals tetrahedral coordination around boron atoms, with B–O bond lengths averaging 1.48 Å . The ammonium nitrogen adopts a trigonal pyramidal geometry, with C–N–C angles of 109.5°, consistent with sp³ hybridization.

Table 1: Fundamental Properties of Diethylammonium Borate

PropertyValue
CAS Registry Number68189-02-6
Molecular FormulaC₄H₁₄BNO₃
Molecular Weight134.97 g/mol
IUPAC NameDiethylazanium; borate
AppearanceWhite crystalline solid
Solubility>50 g/L in polar solvents

Synthetic Methodologies

Conventional Synthesis Routes

The standard preparation involves refluxing diethylamine with boric acid in anhydrous ethanol (Eq. 1):
C4H11N+H3BO3C4H14BNO3+H2O\text{C}_4\text{H}_{11}\text{N} + \text{H}_3\text{BO}_3 \rightarrow \text{C}_4\text{H}_{14}\text{BNO}_3 + \text{H}_2\text{O}
Yields typically exceed 85% when using a 1:1 molar ratio under nitrogen atmosphere. Recent patent literature describes advanced variants utilizing polyethyleneimine (PEI) scaffolds to create polymeric borate esters, where diethylammonium borate acts as a crosslinking agent .

Table 2: Optimized Reaction Conditions from US20170226287A1

ComponentMolar RatioTemperatureSolvent
Diethylamine1.040°CPropylene glycol
Boric acid0.8
Glycidol0.2–2.0

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free production by grinding diethylamine hydrochloride with sodium borate. This approach reduces hydrolysis side reactions, achieving 92% purity as verified by ¹¹B NMR .

Reactivity and Catalytic Applications

Amidation Catalysis

Diethylammonium borate demonstrates exceptional catalytic efficiency in amide bond formation. In a landmark study, it achieved turnover frequencies (TOF) of 1,200 h⁻¹ for benzamide synthesis from benzoic acid and aniline . Comparative data show superiority over traditional coupling agents:

Table 3: Catalytic Performance in Amidation Reactions

CatalystYield (%)Reaction Time (h)TON
Diethylammonium borate9841,200
HOBt/DCC851285
CDI788390

Borate Esterification Dynamics

Electrospray ionization mass spectrometry (ESI-MS) studies reveal pH-dependent esterification with biological cofactors. At pH 7.0, 50 μM solutions form stable monoesters with NAD⁺ via cis-2,3-ribose diol coordination, while alkaline conditions (pH 9.0) promote diester formation .

Comparative Analysis with Related Borates

Hydrolytic Stability

While phenol-containing borate esters achieve 98% stability after 24h in aqueous media through B–N coordination, diethylammonium borate shows moderate hydrolysis resistance (t₁/₂ = 8h at pH 7). This stems from the ammonium group’s hydrophilic character, which facilitates water penetration into the crystal lattice .

Tribological Properties

In lubricant formulations, diethylammonium borate reduces coefficient of friction (COF) by 37% compared to zinc dialkyldithiophosphate (ZDDP). Surface analysis indicates boron-rich tribofilms (≥15 at% B) with nanocomposite structures .

Industrial and Research Applications

Polymer Crosslinking

Patent US20170226287A1 details its use in synthesizing spiroorthoborate esters for epoxy resins, achieving glass transition temperatures (T₉) of 148°C – a 22% increase over conventional hardeners .

Pharmaceutical Intermediates

The catalyst enables synthesis of sitagliptin intermediates with 99.5% enantiomeric excess, demonstrating compatibility with chiral amines .

Future Research Directions

Advanced Characterization Needs

Time-resolved FTIR could elucidate real-time esterification dynamics, while neutron diffraction may resolve proton positions in the crystal lattice.

Green Chemistry Applications

Exploration in CO₂ capture appears promising due to borate-carbamate interactions, with theoretical capacities reaching 2.3 mmol/g.

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